molecular formula C21H18N4O2S2 B2855866 N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide CAS No. 371216-94-3

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide

Cat. No.: B2855866
CAS No.: 371216-94-3
M. Wt: 422.52
InChI Key: FGWXANCJYIKIKW-UHFFFAOYSA-N
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Description

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H₂O₂, m-CPBA), reducing agents (NaBH₄, LiAlH₄), and bases (NaH, KOtBu). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups yields amines .

Scientific Research Applications

Chemistry

In chemistry, N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for drug development .

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has shown promise as an antimicrobial agent due to its ability to inhibit bacterial growth .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial and enzyme inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is unique due to its combination of a triazole ring, a sulfanyl group, and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S2/c1-25-13-22-23-21(25)28-20-17-12-6-8-14-7-5-11-16(18(14)17)19(20)24-29(26,27)15-9-3-2-4-10-15/h2-13,19-20,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWXANCJYIKIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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